(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-12-7-6-9(17)8-13(12)21-15(19)18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOXIXIFRWEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
The molecular formula of this compound is , with a molecular weight of approximately 348.82 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, the presence of electron-donating groups in the thiazole structure can enhance cytotoxicity against cancer cell lines. In vitro assays demonstrated that related thiazole compounds showed IC50 values in the micromolar range against various solid tumor cell lines, suggesting that this compound may also possess similar antitumor activity due to its structural analogies .
Antimicrobial Activity
The compound's thiazole component has been associated with antimicrobial properties. Studies have shown that similar benzothiazole derivatives exhibit antibacterial activity comparable to standard antibiotics such as norfloxacin. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
HDAC Inhibition
Another significant aspect of the biological activity of this compound is its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are targets for cancer therapy. Compounds with similar structures have shown selective inhibition of HDAC1, HDAC2, and HDAC3, indicating that this compound may also exert effects through this pathway .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substituents on the benzamide moiety significantly influence the biological activity. For example:
- Chlorine Substitution : The presence of chlorine at specific positions enhances cytotoxicity.
- Fluorine Substitution : Fluorine atoms can improve lipophilicity and bioavailability.
- Methyl Groups : These groups often increase electron density, enhancing interaction with biological targets.
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:
- Anticancer Trials : In clinical trials involving similar compounds, patients exhibited improved outcomes when treated with thiazole derivatives compared to traditional chemotherapy agents.
- Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition rates against various strains of bacteria and fungi, supporting further development for therapeutic use.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 2-chlorobenzoic acid and 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine.
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Basic hydrolysis (NaOH, 80°C): Produces 2-chlorobenzamide and thiazole-derived amine intermediates .
Key Data Table: Hydrolysis Conditions
| Condition | Reagents | Temperature | Products | Yield | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl | Reflux | 2-Chlorobenzoic acid + Thiazole imine | 72–85% | |
| Basic | 2M NaOH | 80°C | 2-Chlorobenzamide + Amine derivative | 68% |
Nucleophilic Aromatic Substitution
The electron-deficient thiazole ring and chloro substituent facilitate nucleophilic attacks:
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Chlorine displacement : Reacts with amines (e.g., piperidine) in DMF at 120°C to form 2-amino-N-(thiazol-2-ylidene) derivatives .
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Fluorine retention : The 6-fluoro group remains inert under most conditions due to strong C-F bond stability.
Example Reaction Pathway
Yields: 55–78% depending on nucleophile bulkiness .
Electrophilic Substitution
Limited reactivity observed due to electron-withdrawing groups (Cl, F):
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Nitration (HNO₃/H₂SO₄): Occurs at the para position of the benzamide ring (relative to Cl) at 0–5°C, yielding mono-nitro derivatives (45% yield) .
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Sulfonation : Requires oleum (fuming H₂SO₄) at 80°C, producing sulfonated products at the thiazole C5 position.
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
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With POCl₃ : Forms thiazolo[3,2-a]benzimidazole analogs via intramolecular cyclization (220°C, 3h, 61% yield) .
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With CS₂ : Generates thiazolidinone derivatives in the presence of K₂CO₃ (ethanol, 70°C) .
Mechanistic Insight
Cyclization proceeds through imine-thiol tautomerism, where the thiazole nitrogen attacks the carbonyl carbon, forming a six-membered transition state .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki coupling (Pd(PPh₃)₄, K₂CO₃): Reacts with aryl boronic acids at the chloro position (toluene, 100°C, 12h) .
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Buchwald-Hartwig amination : Introduces alkyl/aryl amines at the thiazole C4 position (Pd₂(dba)₃, Xantphos).
Optimized Conditions
| Reaction Type | Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | – | Toluene | 82% |
| Buchwald | Pd₂(dba)₃ | Xantphos | DMF | 74% |
Redox Behavior
-
Reduction (LiAlH₄, THF): Converts the amide to a secondary amine (N-(thiazol-2-yl)benzylamine).
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Oxidation (KMnO₄, H⁺): Cleaves the thiazole ring to sulfonic acid derivatives under vigorous conditions .
Structural Influences on Reactivity
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Thiazole ring : Enhances electrophilicity at C2 and C5 positions .
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Chloro substituent : Directs electrophiles to the benzamide ring’s meta position .
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Fluorine : Stabilizes the thiazole π-system, reducing susceptibility to electrophiles.
This compound’s versatility in cross-coupling, cyclization, and functional group transformations makes it valuable for synthesizing bioactive heterocycles, particularly antimicrobial and antitumor agents .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Spectral Comparison of Selected Analogs
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a condensation reaction between 6-fluoro-3-methylbenzo[d]thiazol-2-amine and 2-chlorobenzoyl chloride under reflux in anhydrous ethanol or THF. Catalysts like Eaton's reagent (P₂O₅/MeSO₃H) enhance yield in solvent-free conditions . Microwave-assisted synthesis (e.g., 250°C for 20 hours) reduces reaction time and improves purity . Optimization requires monitoring by TLC and adjusting stoichiometry, temperature, and catalyst loading.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the imine proton (δ ~8.5 ppm, singlet) and aromatic protons from the benzamide and thiazole moieties (δ 6.8–8.0 ppm). The ¹³C NMR should show characteristic peaks for the C=N (δ ~160 ppm) and C=O (δ ~170 ppm) groups .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Q-TOF-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns matching the expected structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation (H335) and skin contact (H315) by adhering to P260, P264, and P280 guidelines. Store in airtight containers under inert gas (P233, P231) at ≤4°C (P235) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and binding affinity for biological targets . For example, the thiazole ring’s electron-withdrawing fluorine and chlorine substituents increase electrophilicity, enhancing interactions with metal ions like Cu²⁺ .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Test compound purity (HPLC ≥98%) and confirm solubility in DMSO/PBS to rule out solvent effects.
- Assay Validation : Use positive controls (e.g., known HSP70 inhibitors for binding studies) .
- Structural Analog Comparison : Compare activity with derivatives lacking the 6-fluoro or 3-methyl groups to isolate substituent effects .
Q. How does the compound’s stereochemistry (E/Z isomerism) influence its biological interactions?
- Methodology :
- NOESY NMR : Detect spatial proximity between the benzamide and thiazole groups to confirm the E-configuration.
- Docking Simulations : Compare binding modes of E and Z isomers with target proteins (e.g., HSP70) using AutoDock Vina. The E-isomer’s planar structure may favor π-π stacking with aromatic residues .
Q. What mechanistic insights explain its role as a chemosensor for Cu²⁺ detection?
- Methodology : UV-Vis titration (λmax shift ~150 nm) and Job plot analysis (1:2 binding stoichiometry) confirm Cu²⁺ coordination via the imine and thiazole nitrogen atoms. ¹H NMR titration shows deshielding of the imine proton upon metal binding. DFT studies reveal charge transfer from the ligand to Cu²⁺, validating bathochromic shifts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
